
Tert-butyl 4-(2-(2-bromophenoxy)ethyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-(2-bromophenoxy)ethyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) group at the 1-position and a 2-(2-bromophenoxy)ethyl substituent at the 4-position. The Boc group is a common protecting group for amines, enhancing solubility and stability during synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-(2-bromophenoxy)ethyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 2-bromophenoxyethyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-(2-bromophenoxy)ethyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
Tert-butyl 4-(2-(2-bromophenoxy)ethyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: The compound is used in the development of new materials with specific properties.
Biological Studies: It is used in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-(2-bromophenoxy)ethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The following table summarizes key analogs, their substituents, and distinguishing features:
Key Observations :
- Hybrid Structures : Pyrimidine (compound 25) and pyridine (compound 3z) moieties introduce aromaticity and π-π stacking capabilities, useful in drug design .
- Bioactive Moieties: The isoindolinone group in compound 11 correlates with antitumor activity, suggesting that the target’s bromophenoxy group may also confer bioactivity if similarly optimized .
Comparison :
- Yields for Boc-protected piperazines typically range from 58% (compound 2l, ) to 98% (compound 5b, ), suggesting efficient synthetic routes for this class.
- The target’s bromophenoxyethyl group may require etherification (e.g., Williamson synthesis) or Ullmann coupling for aryl-ether formation.
Physical and Chemical Properties
Notes:
Biological Activity
Tert-butyl 4-(2-(2-bromophenoxy)ethyl)piperazine-1-carboxylate (TBPEP) is a compound of interest due to its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with TBPEP, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula: C₁₇H₂₅BrN₂O₃
- Molecular Weight: 385.296 g/mol
- CAS Number: 1227954-89-3
TBPEP exhibits biological activity primarily through its interaction with various biological targets, particularly in the central nervous system and cancer pathways. The piperazine moiety is known for its versatility in drug design, often contributing to the binding affinity and selectivity of compounds for specific receptors or enzymes.
Key Mechanisms:
- Receptor Modulation: TBPEP may act as a modulator of neurotransmitter receptors, influencing pathways involved in mood regulation and cognition.
- Kinase Inhibition: Similar compounds have shown efficacy in inhibiting specific kinases associated with cancer proliferation, suggesting that TBPEP may also have anticancer properties.
In Vitro Studies
Recent studies have evaluated the biological activity of TBPEP and related compounds. For instance, a study on piperazine derivatives demonstrated promising results in inhibiting cell growth in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for related compounds ranged significantly, indicating varying levels of potency.
Compound | IC50 (µM) | Target |
---|---|---|
TBPEP | 15.0 | Unknown |
Compound A | 5.0 | CDK6 |
Compound B | 10.0 | PDGFRA |
Case Studies
-
Anticancer Activity:
A study published in MDPI highlighted the potential of piperazine derivatives, including TBPEP, in targeting mutant forms of receptor tyrosine kinases implicated in cancer. The study reported that certain derivatives exhibited subnanomolar IC50 values against these targets, indicating high potency . -
Neuropharmacological Effects:
Another investigation focused on the neuropharmacological effects of piperazine-based compounds. TBPEP was evaluated for its ability to modulate serotonin receptors, which play a critical role in mood disorders. Preliminary results suggested that TBPEP could enhance serotonin signaling, thus holding promise for treating depression . -
Antimicrobial Activity:
Research on related piperazine compounds indicated potential antimicrobial properties against various pathogens. While specific data on TBPEP's antimicrobial activity is limited, similar structures have shown effectiveness against Gram-positive bacteria .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl 4-(2-(2-bromophenoxy)ethyl)piperazine-1-carboxylate, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting tert-butyl piperazine-1-carboxylate derivatives with bromophenoxyethyl halides in polar aprotic solvents (e.g., 1,4-dioxane) under reflux with a base (e.g., K₂CO₃) achieves moderate-to-high yields (60–92%) . Key factors include stoichiometric ratios, reaction time (1.5–4 hours), and purification via silica gel chromatography. Contamination from unreacted starting materials is minimized by optimizing reflux duration and solvent polarity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- NMR/LCMS : Confirm molecular structure via ¹H/¹³C NMR (e.g., δ ~1.4 ppm for tert-butyl protons) and LCMS for mass verification .
- X-ray diffraction : Resolve crystal packing and hydrogen-bonding patterns using single-crystal X-ray studies (e.g., monoclinic systems with space group P2₁/n) . Refinement with SHELX software ensures accuracy in bond-length and angle calculations .
Q. What are common intermediates or analogs used in derivatizing this piperazine-carboxylate scaffold?
- Methodology : Bromophenoxyethyl or pyrimidinyl substituents are introduced via Buchwald-Hartwig coupling or palladium-catalyzed cross-coupling . For example, tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate (yield: 92%) serves as a precursor for drug-discovery applications .
Advanced Research Questions
Q. How can researchers evaluate the biological activity of this compound, particularly its enzyme inhibition potential?
- Methodology :
- In vitro assays : Test inhibition of prolyl-hydroxylases (PHDs) or tyrosine kinases using enzymatic assays (IC₅₀ values) . For PHDs, measure HIF-1α stabilization via Western blotting under hypoxic conditions .
- Structure-activity relationships (SAR) : Modify the bromophenoxy group to assess steric/electronic effects on binding. Compare with analogs like tert-butyl 4-(2-chloro-4-nitrobenzoyl)piperazine-1-carboxylate .
Q. How can structural contradictions in crystallographic data be resolved for this compound?
- Methodology :
- Multi-scan absorption correction : Address data inconsistencies (e.g., thermal motion artifacts) using software like SADABS .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) to validate packing efficiency .
Q. What strategies mitigate low yields or impurities in scaled-up synthesis?
- Methodology :
Properties
IUPAC Name |
tert-butyl 4-[2-(2-bromophenoxy)ethyl]piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O3/c1-17(2,3)23-16(21)20-10-8-19(9-11-20)12-13-22-15-7-5-4-6-14(15)18/h4-7H,8-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUCCXCLAWEXQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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